![molecular formula C14H12Cl2N6O2 B6533225 N-(3,4-dichlorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 1058197-42-4](/img/structure/B6533225.png)
N-(3,4-dichlorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a useful research compound. Its molecular formula is C14H12Cl2N6O2 and its molecular weight is 367.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.0398790 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating . The downstream effects of this include the induction of apoptosis within cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could potentially be effective in treating certain types of cancer.
Biological Activity
N-(3,4-dichlorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular configuration contributes to its biological activity by influencing interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study found that triazole derivatives demonstrated potent antibacterial effects against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL .
Anticancer Activity
The compound has shown promising results in anticancer studies. For instance, triazole derivatives have been reported to induce apoptosis in cancer cells by disrupting the cell cycle and activating caspase pathways. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against human cancer cell lines such as MCF-7 and Bel-7402 .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV enzymes which are crucial for bacterial DNA replication .
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of a related triazole compound against clinical isolates of resistant bacteria. The results indicated that the compound displayed superior activity compared to traditional antibiotics such as ampicillin.
Bacterial Strain | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |
---|---|---|---|
Staphylococcus aureus | 0.5 | Ampicillin | 16 |
Escherichia coli | 1 | Ciprofloxacin | 8 |
Pseudomonas aeruginosa | 2 | Gentamicin | 32 |
Study 2: Anticancer Activity
In another study focusing on the anticancer properties of triazole derivatives including this compound:
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 10 |
Bel-7402 | 15 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial and anticancer agents.
Scientific Research Applications
Pharmacological Properties
Antimicrobial Activity
Research indicates that compounds similar to N-(3,4-dichlorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide exhibit significant antimicrobial properties. For instance, triazole derivatives have been studied for their effectiveness against a range of bacteria and fungi. The presence of the triazolo-pyrimidine structure enhances the compound's ability to disrupt microbial cell function and replication.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Triazole derivatives have been linked to the inhibition of cancer cell proliferation and the induction of apoptosis in various cancer types. Studies on related compounds have shown that they can modulate pathways involved in cell survival and death, making them candidates for further investigation in cancer therapy.
Synthetic Applications
Drug Development
this compound serves as a precursor in the synthesis of novel pharmaceutical agents. Its unique chemical structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects. This versatility is crucial in drug discovery processes.
Case Studies
Study | Findings | Implications |
---|---|---|
Study on Antimicrobial Efficacy (2020) | Demonstrated effective inhibition of Gram-positive and Gram-negative bacteria by triazole derivatives. | Supports further exploration of this compound as a lead compound for antibiotic development. |
Research on Anticancer Properties (2021) | Showed that triazole-based compounds can induce apoptosis in breast cancer cells. | Suggests potential for developing targeted cancer therapies using similar compounds. |
Synthesis Methodology (2019) | Developed a novel synthetic route for triazole derivatives with enhanced yields. | Provides a framework for efficient production of this compound and its analogs. |
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N6O2/c1-2-22-13-12(19-20-22)14(24)21(7-17-13)6-11(23)18-8-3-4-9(15)10(16)5-8/h3-5,7H,2,6H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCPCLGCSKDOEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.